molecular formula C17H13FN2O2S B306970 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B306970
M. Wt: 328.4 g/mol
InChI Key: BIHBADINFZCWGK-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as FBIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBIT is a yellow crystalline solid with a molecular formula of C18H14FN3O2S2 and a molecular weight of 401.45 g/mol. In

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the activation of NF-κB, a protein that is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its high potency and specificity towards specific enzymes and proteins. This allows for the investigation of specific pathways and mechanisms in various cell types. However, one of the limitations of using 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is its potential toxicity towards normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is the development of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone derivatives with improved potency and specificity towards specific enzymes and proteins. Another direction is the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential drug candidate for the treatment of cancer and inflammatory diseases. Additionally, the investigation of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone as a potential material for the development of sensors and devices is also an area of interest.

Synthesis Methods

The synthesis of 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction between 4-fluorobenzaldehyde and 4-methoxyphenyl isothiocyanate in the presence of potassium carbonate and acetonitrile. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization using ethanol.

Scientific Research Applications

5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

5-(4-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-8-6-13(7-9-14)20-16(21)15(19-17(20)23)10-11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,23)/b15-10-

InChI Key

BIHBADINFZCWGK-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=S

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S

Origin of Product

United States

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